N-(3-(1-(ciclohexanocarbonil)-5-fenil-4,5-dihidro-1H-pirazol-3-il)fenil)metanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

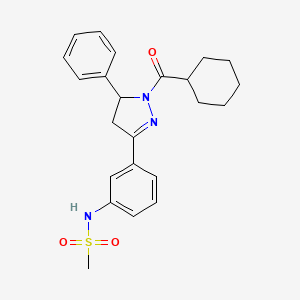

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce the methanesulfonamide group. The molecular structure can be represented as follows:

This structure features a cyclohexanecarbonyl moiety attached to a phenyl group, contributing to its unique biological properties. The compound's synthesis is influenced by factors such as solvent choice, temperature, and concentration, which can affect yield and purity.

Pharmacological Uses

This compound has shown promise in various pharmacological applications:

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties through mechanisms that inhibit tumor cell proliferation.

- Anti-inflammatory Effects : Its structure suggests potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Drug Development

The compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in drug discovery efforts. Its unique structural features may allow for the development of novel therapeutics targeting specific diseases .

Case Study 1: Anticancer Properties

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the phenyl group could enhance its efficacy against specific types of cancer.

Case Study 2: Anti-inflammatory Activity

In another study, N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide was evaluated for its anti-inflammatory properties in animal models. The findings suggested a reduction in inflammatory markers, supporting its potential use in treating conditions like arthritis.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other methanesulfonamide compounds, it may bind to its target(s) and modulate their activity .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Methanesulfonamide compounds are known to be involved in a variety of biochemical processes, suggesting that this compound could potentially influence multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Given its structural characteristics, it’s likely that the compound is absorbed in the gastrointestinal tract after oral administration. Distribution throughout the body would depend on factors such as protein binding and lipid solubility. The compound would be expected to undergo metabolism in the liver, with excretion likely occurring via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it’s difficult to predict its effects at the molecular and cellular level .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH of the local environment, the presence of other molecules or drugs, and individual patient factors such as age, sex, and health status .

Métodos De Preparación

The synthesis of N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Análisis De Reacciones Químicas

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared with other pyrazole derivatives, such as:

5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide: Known for its anticancer properties.

1-Pyrazolyl-alanine: A naturally occurring pyrazole derivative found in watermelon seeds.

Actividad Biológica

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities, particularly in anti-inflammatory and analgesic contexts.

N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), contributing to its analgesic effects.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in various tissues.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Pain Management : Its ability to inhibit sodium channels indicates potential use in treating neuropathic pain conditions .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation in models of arthritis and other inflammatory diseases .

Data Table: Biological Activity Summary

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that N-(3-(1-(cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide significantly reduced pain responses in neuropathic pain models. The compound was administered at varying doses, showing a dose-dependent reduction in pain behavior.

Study 2: Anti-inflammatory Effects

In another research effort focusing on inflammatory diseases, the compound exhibited significant anti-inflammatory effects in a rat model of arthritis. The treatment led to reduced swelling and improved mobility compared to control groups.

Propiedades

IUPAC Name |

N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-30(28,29)25-20-14-8-13-19(15-20)21-16-22(17-9-4-2-5-10-17)26(24-21)23(27)18-11-6-3-7-12-18/h2,4-5,8-10,13-15,18,22,25H,3,6-7,11-12,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRVZNIFIPVOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.